(R)-Tert-butoxycarbonylamino-pyridin-3-YL-acetic acid
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Overview
Description
®-Tert-butoxycarbonylamino-pyridin-3-YL-acetic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyridine ring substituted with a tert-butoxycarbonylamino group and an acetic acid moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butoxycarbonylamino-pyridin-3-YL-acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Tert-butoxycarbonylamino Group: This step involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The amino group is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by an acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of ®-Tert-butoxycarbonylamino-pyridin-3-YL-acetic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butoxycarbonylamino-pyridin-3-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the tert-butoxycarbonylamino group or the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
®-Tert-butoxycarbonylamino-pyridin-3-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-Tert-butoxycarbonylamino-pyridin-3-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Tert-butoxycarbonylamino-pyridin-3-YL-acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
Pyridine-3-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the pyridine ring.
Tert-butoxycarbonylamino-pyridine: A related compound lacking the acetic acid moiety.
Uniqueness
®-Tert-butoxycarbonylamino-pyridin-3-YL-acetic acid is unique due to its chiral nature and the presence of both the tert-butoxycarbonylamino group and the acetic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXKLUQXXPIZQU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CN=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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